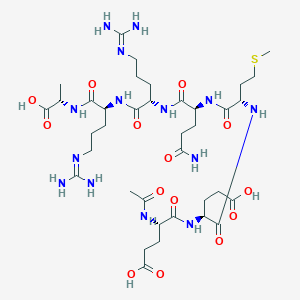

Acetyl heptapeptide-4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1459206-66-6 |

|---|---|

分子式 |

C37H64N14O14S |

分子量 |

961.1 g/mol |

IUPAC名 |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChIキー |

SNCIAAAFBLUWEE-NMTVEPIMSA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

正規SMILES |

CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Dual-Barrier Guardian: An In-depth Technical Guide to the Mechanism of Action of Acetyl Heptapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl heptapeptide-4 is a synthetic peptide that has emerged as a significant modulator of skin homeostasis. Marketed commercially as Fensebiome™, its primary mechanism of action revolves around the reinforcement of the skin's two critical barriers: the microbiological barrier (microbiome) and the physical barrier.[1][2] This technical guide synthesizes the current understanding of this compound's mode of action, presenting key experimental findings, quantitative data, and proposed signaling pathways to provide a comprehensive resource for research and development professionals.

Core Mechanism: A Dual-Pronged Approach to Skin Health

This compound operates through a sophisticated, dual-pronged strategy that synergistically enhances the skin's resilience. It fosters a healthy skin microbiome, which in turn communicates with the host's cutaneous systems to fortify the physical and immune barriers of the epidermis.

Microbiome Modulation: A Prebiotic and Probiotic-Like Effect

This compound acts as a prebiotic, promoting a balanced and diverse skin microbiome, which is characteristic of healthy skin.[1][3] Its "probiotic-like" effects stem from its ability to favor the proliferation of beneficial bacteria while discouraging the overgrowth of pathogenic species.[1]

In-vitro and in-vivo studies have demonstrated that this compound can:

-

Increase Microbial Diversity: Metagenomic analysis of the skin microbiome of urban-dwelling female volunteers showed an increase in bacterial diversity after applying a cream containing 1% this compound solution for seven days.[4]

-

Promote Beneficial Bacteria: It fosters an environment conducive to the growth of commensal bacteria, which are integral to a healthy skin ecosystem.[3]

-

Inhibit Pathobionts: Studies have indicated its potential to reduce the abundance of Staphylococcaceae and inhibit the formation of Staphylococcus aureus biofilms, a key factor in the pathogenesis of atopic dermatitis.[5][6]

Physical Barrier Enhancement: Fortifying the Epidermal Wall

A robust physical barrier is crucial for preventing water loss and protecting against external aggressors. This compound strengthens this barrier through multiple actions:

-

Upregulation of Tight Junction Proteins: It enhances the cohesion between keratinocytes by increasing the expression of tight junction proteins, such as occludins and claudins.[1] These proteins form a seal between cells, regulating the passage of water and solutes.

-

Stimulation of Ceramide Synthesis: this compound promotes the synthesis of long-chain ceramides, which are essential lipid components of the stratum corneum and are critical for maintaining the skin's barrier function and hydration.[1]

-

Reduced Transepidermal Water Loss (TEWL): By reinforcing the physical barrier, it significantly reduces TEWL. Clinical studies have shown a 27.8% decrease in TEWL after application.[4]

Immune Barrier Modulation: Calming and Defending

This compound also plays a role in modulating the skin's immune response, contributing to a reduction in sensitivity and inflammation.

-

Anti-inflammatory Action: In vitro tests have shown a reduction in Kallikrein-5 and Protease-Activated Receptor 2 (PAR-2) activation, which are key players in inflammatory cascades and the sensation of itching.[7][8]

-

TLR Signaling Pathway Activation: There is evidence to suggest that this compound may activate the Toll-like Receptor (TLR) signaling pathway, a critical component of the innate immune system that helps to strengthen intercellular junctions and defend against pathogens.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and in-vitro studies on this compound.

| Clinical Study Parameters | Results | Source |

| Transepidermal Water Loss (TEWL) | 27.8% reduction | [4] |

| Skin Scaliness (Corneocyte Cohesion) | 18.6% reduction in sloughed corneocytes | [4] |

| Microbial Diversity | Increased bacterial diversity | [4] |

| Scalp Health (in sensitive scalps) | Reduced itchiness and desquamation, increased hydration | [7][8] |

| In-Vitro Study Parameters | Results | Source |

| Kallikrein-5 and PAR-2 Activation | Reduction in activation | [7][8] |

| Staphylococcus aureus Biofilm Formation | Inhibition | [6] |

| Tight Junction Protein Expression | Increased | [1] |

| Long-Chain Ceramide Synthesis | Increased | [1] |

Experimental Protocols

Clinical Study: Microbiome and Barrier Function Assessment

-

Objective: To evaluate the effect of this compound on the skin microbiome and barrier function.

-

Subjects: A panel of urban female volunteers.

-

Methodology:

-

A cream containing 1% this compound solution was applied to the cubital fossa of one arm, with a placebo cream applied to the other arm.

-

Applications were made twice daily for seven days.

-

Skin microbiome was assessed using metagenomic analysis.

-

Transepidermal water loss (TEWL) was measured to evaluate barrier function.

-

Corneocyte cohesion was assessed to determine effects on skin scaliness.[4]

-

In-Vitro Study: Anti-inflammatory and Itch Reduction Potential

-

Objective: To determine the effect of this compound on inflammatory and itching pathways.

-

Methodology:

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways and logical relationships in the mechanism of action of this compound.

Conclusion

This compound presents a multifaceted mechanism of action that addresses key aspects of skin health. By fostering a balanced microbiome and directly enhancing the physical and immune barriers of the epidermis, it offers a comprehensive approach to improving skin resilience, hydration, and comfort. The available data strongly supports its efficacy in modulating the skin's ecosystem to promote a healthier state. Further research into the specific receptors and downstream signaling pathways will provide an even more granular understanding of its molecular interactions and may unveil additional therapeutic and cosmetic applications.

References

- 1. admin.aformulabr.com.br [admin.aformulabr.com.br]

- 2. Skinification trend Cosmetics | Cosmetic Scientist - London Beauty Chemist and Formulators [cosmeticscientist.com]

- 3. Ingredients to Boost Skin Defense Protection from Urban Skin Stressors - Lubrizol [lubrizol.com]

- 4. ulprospector.com [ulprospector.com]

- 5. mdpi.com [mdpi.com]

- 6. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. happi.com [happi.com]

- 9. US20200002377A1 - Compounds useful for the treatment and/or care of the skin, hair, nails and/or mucous membranes - Google Patents [patents.google.com]

Acetyl Heptapeptide-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl heptapeptide-4, a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, has emerged as a significant ingredient in the cosmetic and dermatological fields. Marketed commercially as Fensebiome™, this heptapeptide (B1575542) is designed to support and balance the skin's microbiome, thereby enhancing the skin's barrier function and overall health. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The discovery of this compound was inspired by research into the skin microbiome of indigenous populations living in environments with high biodiversity, such as the Yanomami people of the Amazon rainforest. Studies have shown that individuals in these communities tend to have a more diverse and balanced skin microbiome compared to those in urban settings. This observation led to the hypothesis that specific peptides could be developed to mimic the beneficial effects of a healthy microbiome on the skin.

The development process likely involved the screening of various peptide sequences for their ability to positively modulate the skin's microbial ecosystem and enhance barrier function. While the specific screening process for this compound is proprietary, modern cosmetic peptide discovery often involves in silico modeling, followed by in vitro and ex vivo testing to identify candidates with the desired biological activity.

Synthesis of this compound

This compound is a synthetic peptide, meaning it is produced through chemical synthesis rather than biological processes. The standard and most widely used method for synthesizing peptides of this nature is Solid-Phase Peptide Synthesis (SPPS).

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient and controlled assembly of a peptide chain on a solid support, typically a resin. The process involves a series of repeating cycles of coupling and deprotection of amino acids.

Key Steps in SPPS:

-

Resin Selection and First Amino Acid Attachment: The synthesis begins with the selection of an appropriate resin. The C-terminal amino acid of the desired peptide sequence (in this case, Alanine) is covalently attached to the resin.

-

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group (commonly the Fmoc group). This group is removed in a deprotection step to allow for the coupling of the next amino acid.

-

Amino Acid Activation and Coupling: The next amino acid in the sequence, with its N-terminus also protected, is activated and then coupled to the deprotected N-terminus of the amino acid on the resin, forming a peptide bond.

-

Washing: After each coupling and deprotection step, the resin is thoroughly washed to remove excess reagents and by-products.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the sequence until the desired peptide is fully assembled.

-

N-terminal Acetylation: For this compound, an acetylation step is performed after the final amino acid is coupled to add the acetyl group to the N-terminus.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any remaining protecting groups on the amino acid side chains are removed.

-

Purification and Analysis: The crude peptide is then purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed using techniques such as Mass Spectrometry (MS).

While the specific parameters for the synthesis of this compound are proprietary to the manufacturer, the general SPPS protocol provides a robust and well-established framework for its production.

Mechanism of Action

This compound exerts its beneficial effects on the skin through a multi-faceted mechanism of action centered on the modulation of the skin microbiome and the enhancement of the skin's physical and immune barriers.

-

Microbiome Balancing: The peptide promotes a more balanced and diverse skin microbiome. It is suggested to favor the growth of beneficial bacteria, which can help to outcompete potentially harmful microorganisms.

-

Enhancement of the Physical Barrier: this compound strengthens the physical barrier of the skin. It improves the cohesion of corneocytes, the cells that make up the outermost layer of the epidermis (the stratum corneum). This enhanced cohesion reduces skin scaliness and transepidermal water loss (TEWL), leading to better hydration and a more intact barrier.

-

Immune Response Modulation: By fostering a healthier microbiome, the peptide helps to modulate the skin's innate immune response. A balanced microbiome can reduce the triggers for inflammatory responses, leading to soothed and less reactive skin.

The following diagram illustrates the proposed mechanism of action:

Experimental Data and Protocols

Several in vivo and in vitro studies have been conducted to evaluate the efficacy of this compound. The following tables summarize the key quantitative data from these studies.

Quantitative Data Summary

| Parameter | Experimental Conditions | Result | Reference |

| Transepidermal Water Loss (TEWL) | A cream containing a 1% solution of the peptide was applied twice daily for 7 days to the cubital fossa of female volunteers. | 27.8% decrease in TEWL 48 hours after induced irritation. | Manufacturer's Data |

| Skin Scaliness (Corneocyte Cohesion) | A cream containing this compound was applied to the calf. | 18.6% reduction in exfoliated corneocytes. | Manufacturer's Data |

| Microbiome Diversity | A cream containing a 1% solution of the peptide was applied twice daily for 7 days to the cubital fossa of female volunteers. Metagenomics analysis was performed. | Increase in bacterial diversity and a better balance of the microbiota. | Manufacturer's Data |

Experimental Protocols

While the complete, detailed protocols for the specific studies on this compound are proprietary, the following sections describe the standard methodologies for the key experiments cited.

Objective: To assess the integrity of the skin's barrier function by measuring the amount of water that evaporates from the epidermis.

Apparatus: A Tewameter or similar device with an open-chamber or condenser-chamber probe.

Protocol:

-

Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-50%) for at least 20-30 minutes before measurements are taken.

-

Baseline Measurement: The probe of the Tewameter is placed on the designated skin area (e.g., forearm or cubital fossa) and a baseline TEWL reading is recorded.

-

Product Application: The test product is applied to the designated area according to the study design.

-

Post-Application Measurements: TEWL measurements are taken at specified time points after product application.

-

Data Analysis: The change in TEWL from baseline is calculated to determine the effect of the product on skin barrier function.

The following workflow diagram illustrates the TEWL measurement process:

Objective: To evaluate the effect of a product on the cohesion of the stratum corneum by measuring the amount of exfoliated corneocytes.

Methodology: This is often assessed using tape stripping.

Protocol:

-

Skin Site Selection: A suitable skin site, such as the forearm or calf, is chosen.

-

Baseline Sampling: A piece of adhesive tape is applied to the skin with controlled pressure and then removed. The corneocytes adhered to the tape are collected. This can be repeated to sample deeper layers of the stratum corneum.

-

Product Application: The test product is applied to the skin for a specified duration.

-

Post-Application Sampling: The tape stripping procedure is repeated on the treated area.

-

Analysis: The amount of corneocytes on the tape is quantified. This can be done through various methods, including protein analysis (e.g., measuring the amount of protein on the tape) or image analysis of the tape under a microscope. A reduction in the amount of exfoliated corneocytes indicates improved cohesion.

Conclusion

This compound is a well-characterized synthetic peptide that leverages a biomimetic approach to support skin health. By promoting a balanced skin microbiome, it enhances the skin's natural defense mechanisms, improves barrier integrity, and reduces water loss. The available data supports its efficacy in improving skin hydration and reducing scaliness. As research into the skin microbiome continues to expand, the role of peptides like this compound in dermatology and cosmetic science is likely to become even more significant. Further independent clinical studies would be beneficial to expand upon the manufacturer's findings and further elucidate the full potential of this heptapeptide.

An In-Depth Technical Guide to Acetyl Heptapeptide-4's Role in Modulating the Skin Microbiome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl heptapeptide-4 is a synthetic peptide that has emerged as a significant modulator of the skin microbiome, contributing to the reinforcement of the skin's barrier function and overall health. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, quantitative effects on the skin microbiome and barrier integrity, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of skin health and the development of innovative dermatological and cosmetic products.

Introduction

The human skin is a complex ecosystem inhabited by a diverse community of microorganisms, collectively known as the skin microbiome. A balanced and healthy skin microbiome is crucial for maintaining skin homeostasis, protecting against pathogens, and modulating the host's immune system.[1][2] Disruptions in this delicate balance can lead to various skin conditions. This compound, a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, has been developed to support and modulate the skin microbiome, thereby enhancing the skin's natural defense mechanisms.[2] Marketed under the trade name Fensebiome™, this peptide is typically formulated in a solution containing caprylyl glycol.[3]

This guide delves into the technical aspects of this compound, presenting data from clinical and in vitro studies, and providing detailed methodologies for the key experiments cited.

Mechanism of Action

This compound exerts its effects through a multi-faceted approach that involves modulating the skin microbiome, enhancing the skin's innate immune response, and reinforcing the physical skin barrier.

Microbiome Modulation

This compound promotes a balanced and diverse skin microbiome, which is characteristic of healthy skin.[1][2] Clinical studies have demonstrated that topical application of a cream containing this compound leads to an increase in bacterial diversity on the skin.[1] This modulation is believed to involve the promotion of beneficial commensal bacteria, which can help to suppress the growth of pathogenic microorganisms.

Enhancement of the Skin's Immune Response

By fostering a healthy microbiome, this compound indirectly enhances the skin's immune response. A balanced microbial community can help to regulate the skin's innate immune system, leading to a more effective defense against invading pathogens.[2]

Reinforcement of the Physical Barrier

This compound strengthens the physical barrier of the skin by improving cell cohesion in the stratum corneum.[1] This leads to a reduction in transepidermal water loss (TEWL) and helps to prevent dehydration, a common issue in sensitive and compromised skin.[1][4]

Quantitative Data

The following tables summarize the quantitative data from a clinical study evaluating the efficacy of a cream containing 0.005% this compound applied twice daily for seven days.[1]

Table 1: Effect of this compound on Skin Barrier Function

| Parameter | Result |

| Reduction in Transepidermal Water Loss (TEWL) | 27%[1] |

| Reduction in Exfoliated Keratinocyte Scale | 18.6%[1] |

Table 2: Effect of this compound on the Skin Microbiome

| Parameter | Observation |

| Bacterial Diversity | Increased[1] |

| Microbiome Balance | Improved[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Clinical Study Protocol for Microbiome and Skin Barrier Assessment

-

Objective: To assess the effect of a topical cream containing this compound on the skin microbiome and barrier function.

-

Subjects: A panel of female volunteers.[1]

-

Test Product: Cream containing 0.005% this compound.[1]

-

Application: The cream was applied to the elbow fossa twice a day (morning and evening) for seven days.[1]

-

Microbiome Analysis:

-

Sampling: Skin microbiome samples were collected from the test area before the first application and after seven days of treatment.

-

Sequencing: Metagenomic analysis was performed to assess bacterial diversity and balance.[4] While the specific published study does not detail the exact sequencing method, a standard approach for such an analysis would involve 16S rRNA gene sequencing.

-

-

Transepidermal Water Loss (TEWL) Measurement:

-

Instrumentation: A Tewameter® or a similar evaporimeter is used to measure the rate of water evaporation from the skin surface.[5]

-

Procedure: Measurements were taken from the treated area at baseline and after the seven-day treatment period under controlled environmental conditions (temperature and humidity).[6] The probe of the Tewameter® is placed on the skin surface, and the water vapor gradient is measured.

-

-

Keratinocyte Adhesiveness Assessment:

-

Procedure: To assess the reduction in exfoliated keratinocytes, skin surface samples were collected from the calf area using adhesive discs (D-Squames®). The amount of desquamated corneocytes on the discs was then quantified.[2]

-

In Vitro Bacterial Growth Assay

-

Objective: To evaluate the direct effect of this compound on the growth of key skin microorganisms.

-

Microorganisms: Staphylococcus epidermidis (a beneficial commensal) and Staphylococcus aureus (a potential pathogen).

-

Method:

-

Prepare liquid cultures of S. epidermidis and S. aureus.

-

In a 96-well microplate, add a standardized inoculum of each bacterium to a suitable growth medium.

-

Add varying concentrations of this compound solution to the wells. Include a control group with no peptide.

-

Incubate the microplate at 37°C.

-

Measure the optical density (OD) at 600 nm at regular intervals (e.g., every hour for 24 hours) using a microplate reader to determine the bacterial growth curves.

-

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves a complex interplay between the peptide, the skin microbiome, and the host's skin cells. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. News - Acetyl-heptapeptide 4 is a polypeptide raw material for repairing skin barrier [gtpeptide.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Preliminary Studies on the Immunomodulatory Effects of Acetyl Heptapeptide-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl heptapeptide-4, a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, has emerged as a promising agent in dermatology and skincare for its role in modulating the skin's immune response and enhancing barrier function. Marketed under the trade name Fensebiome™, this heptapeptide (B1575542) is designed to promote a healthy skin microbiome, thereby reinforcing the skin's natural defense mechanisms. This technical guide provides a comprehensive overview of the preliminary studies on the immunomodulatory effects of this compound, presenting available data, outlining detailed experimental methodologies for key cited experiments, and visualizing described signaling pathways and workflows.

Introduction

The skin serves as the body's primary defense against external pathogens and environmental aggressors. This protective function is maintained by a complex interplay between the physical barrier, the skin microbiome, and the cutaneous immune system. Disruptions in this delicate balance can lead to various inflammatory skin conditions. This compound is a bioactive peptide developed to support and restore this balance. In vitro and in vivo studies suggest that it enhances the skin's immune response, improves the integrity of the physical barrier, and fosters a healthy skin microbiome. This document synthesizes the current understanding of the immunomodulatory properties of this compound.

Mechanism of Action

This compound is believed to exert its immunomodulatory effects through a multi-faceted approach that involves the interplay between the skin microbiome, keratinocytes, and resident immune cells. The peptide promotes the balance of the skin's microbial community, which in turn can influence the host's immune response.

Microbiome Modulation

This compound has been shown to promote a balanced and diverse skin microbiota, which is characteristic of healthy skin. By favoring the growth of beneficial bacteria, it helps to create an environment that is less conducive to the proliferation of pathogenic microbes. A balanced microbiome contributes to skin homeostasis by competing with pathogens for nutrients and binding sites, and by producing antimicrobial substances.

Enhancement of Skin Barrier Function

The peptide strengthens the physical barrier of the skin, which is crucial for preventing the entry of allergens and pathogens that can trigger an immune response. This is achieved by reinforcing cell cohesion in the epidermis.

Direct Immunomodulatory Effects

While direct evidence from peer-reviewed literature is limited, the observed anti-allergic and soothing properties of this compound suggest a direct interaction with the skin's immune system. It is hypothesized that the peptide may modulate the signaling pathways in keratinocytes and resident immune cells to temper inflammatory responses.

Quantitative Data

The following table summarizes the key quantitative findings from preliminary studies on this compound.

| Parameter Assessed | Study Type | Treatment | Result | Citation |

| Transepidermal Water Loss (TEWL) | In vivo | Cream with 0.005% this compound applied twice daily for 7 days | 27% reduction in TEWL | [1] |

| Keratinocyte Adhesion | In vivo | Cream with 0.005% this compound applied twice daily for 7 days | 18.6% reduction in exfoliated keratinocyte scale | [1] |

| Bacterial Diversity | In vivo | Cream with 0.005% this compound applied twice daily for 7 days | Increased bacterial diversity and improved microbiome balance | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. These protocols are based on standard methodologies in dermatological research.

In Vivo Study: Assessment of Skin Barrier Function and Microbiome

-

Objective: To evaluate the effect of a cream containing this compound on skin barrier function and the skin microbiome in human volunteers.

-

Subjects: A cohort of female volunteers with sensitive skin.

-

Treatment Protocol:

-

A cream containing 0.005% this compound was applied to the elbow fossa of the subjects.

-

The cream was applied twice daily (morning and evening) for a period of 7 days.

-

-

Assessments:

-

Transepidermal Water Loss (TEWL): Measured at baseline and after 7 days using a tewameter to assess the integrity of the skin barrier.

-

Keratinocyte Adhesiveness: Assessed by collecting corneocytes from the calf using a standardized adhesive disc at baseline and after 7 days. The number of exfoliated corneocytes was quantified.

-

Skin Microbiome Analysis: Skin microbiome samples were collected from the treated area at baseline and after 7 days using sterile swabs. Bacterial DNA was extracted, and 16S rRNA gene sequencing was performed to analyze bacterial diversity and composition.

-

In Vitro Study: Probiotic Effect and Immune Response

-

Objective: To determine the effect of this compound on the growth of skin commensal bacteria and its influence on the immune response of skin cells.

-

Cell Culture: Human epidermal keratinocytes and co-cultures with skin commensal bacteria (e.g., Staphylococcus epidermidis).

-

Treatment Protocol:

-

Keratinocyte cultures were treated with varying concentrations of this compound.

-

In co-culture experiments, the peptide was added to the media of keratinocytes inoculated with beneficial skin bacteria.

-

-

Assessments:

-

Bacterial Growth: The proliferation of beneficial bacteria was monitored over time using colony-forming unit (CFU) counts.

-

Immune Response: The expression of immune-related genes and the secretion of cytokines by keratinocytes were measured using RT-qPCR and ELISA, respectively.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the immunomodulatory effects of this compound.

Caption: Proposed signaling cascade for this compound's immunomodulatory effects.

Caption: Workflow for the in vivo assessment of this compound on skin.

Conclusion

Preliminary studies on this compound indicate its potential as a significant immunomodulatory agent for skin health. By promoting a balanced microbiome and enhancing the skin's physical barrier, it contributes to a strengthened cutaneous defense system. The observed reductions in transepidermal water loss and corneocyte desquamation provide quantitative evidence of its barrier-enhancing effects. While the precise molecular mechanisms of its interaction with the skin's immune cells require further investigation, the current data suggest a promising role for this compound in the management of sensitive and inflammation-prone skin. Future research should focus on elucidating the specific signaling pathways modulated by this peptide in keratinocytes and immune cells to fully understand its therapeutic potential.

References

Acetyl Heptapeptide-4: A Technical Guide to Enhancing Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Heptapeptide-4, a synthetic peptide also known by its trade name Fensebiome™, is emerging as a significant ingredient in dermatological and cosmetic science for its profound impact on skin barrier function. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, presenting quantitative data from clinical and in-vitro studies, and providing comprehensive experimental protocols. The core of its efficacy lies in a dual-pronged approach: fostering a healthy, balanced skin microbiome and directly stimulating the synthesis of crucial components of the physical skin barrier. This document aims to provide an in-depth resource for professionals engaged in the research and development of skincare solutions targeting barrier integrity and overall skin health.

Introduction

The skin barrier, primarily located in the stratum corneum, is the body's first line of defense against external aggressors and prevents excessive transepidermal water loss (TEWL). A compromised barrier is implicated in a variety of sensitive and problematic skin conditions. This compound (Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala) is a heptapeptide (B1575542) designed to fortify this critical barrier. It operates through a biomimetic strategy that enhances the skin's natural defense mechanisms.

Mechanism of Action

This compound strengthens the skin barrier through two interconnected pathways:

-

Microbiome Harmony: It acts as a prebiotic, promoting a balanced and diverse skin microbiome.[1] By fostering the growth of beneficial bacteria, it helps to restore the skin's natural microbial shield, which is often compromised in urban environments.[2] This balanced microbiome communicates with keratinocytes to modulate the skin's immune response and enhance its defensive capabilities.[1][3]

-

Physical Barrier Enhancement: this compound directly influences keratinocyte function to reinforce the physical barrier. It improves dermal cell cohesion, strengthening the integrity of the stratum corneum.[2] Notably, it has been shown to increase the expression of key tight junction proteins, such as occludins and claudins, which are critical for regulating paracellular permeability. Furthermore, it stimulates the synthesis of long-chain ceramides, essential lipid molecules that form the backbone of the skin's protective lipid matrix.

Below is a diagram illustrating the proposed signaling pathway for this compound's action on the skin barrier.

Quantitative Data

The efficacy of this compound in improving skin barrier function has been demonstrated in clinical studies. The following tables summarize the key quantitative findings.

| Parameter Assessed | Treatment | Duration | Result | Reference |

| Transepidermal Water Loss (TEWL) | 0.005% this compound Cream | 7 Days | 27% Reduction | [3] |

| Keratinocyte Adhesion (Scaling) | 0.005% this compound Cream | 7 Days | 18.6% Reduction in Exfoliated Keratinocytes | [3] |

Further in-vitro studies have indicated an increase in the expression of tight junction proteins and long-chain ceramides, although specific quantitative data from these studies are proprietary to the manufacturer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.

Clinical Efficacy Study

-

Objective: To assess the in-vivo effect of a cream containing this compound on skin barrier function.

-

Study Design: A single-center, vehicle-controlled, double-blind study.

-

Participants: A cohort of female volunteers with signs of compromised skin barrier function (e.g., increased TEWL, visible dryness).

-

Methodology:

-

Product Application: Participants were randomized to apply either a cream containing 0.005% this compound or a vehicle cream to a designated area (e.g., the volar forearm or elbow fossa) twice daily (morning and evening).[3]

-

Duration: The study was conducted over a period of 7 consecutive days.[3]

-

Measurements:

-

Transepidermal Water Loss (TEWL): Measured at baseline and at the end of the study period using a Tewameter®.

-

Keratinocyte Adhesion: Assessed by collecting skin surface samples via adhesive discs (D-Squame®) and analyzing the amount of exfoliated keratinocytes.[3]

-

-

-

Statistical Analysis: Paired t-tests were used to compare the changes from baseline within each group, and independent t-tests were used to compare the effects between the active and vehicle groups.

Below is a workflow diagram for the clinical efficacy study.

In-Vitro Microbiome Balance Assay

-

Objective: To evaluate the prebiotic effect of this compound on the skin microbiome.

-

Model: Co-culture of representative beneficial (e.g., Staphylococcus epidermidis) and potentially pathogenic (e.g., Staphylococcus aureus) skin bacteria.

-

Methodology:

-

Inoculation: A balanced co-culture of the selected bacterial strains is established in a suitable growth medium.

-

Treatment: The co-culture is treated with varying concentrations of this compound. A control group without the peptide is also maintained.

-

Incubation: The cultures are incubated under controlled conditions (temperature, humidity) for a specified period (e.g., 24-48 hours).

-

Analysis: The relative abundance of each bacterial species is determined using quantitative PCR (qPCR) or 16S rRNA gene sequencing.

-

-

Expected Outcome: A dose-dependent increase in the population of beneficial bacteria and/or a decrease in the population of pathogenic bacteria in the presence of this compound.

Conclusion

This compound presents a robust and multifaceted approach to improving skin barrier function. Its ability to foster a healthy skin microbiome while simultaneously enhancing the physical barrier's structural components makes it a compelling active ingredient for advanced skincare formulations. The quantitative data from clinical trials, supported by in-vitro evidence of its effects on tight junctions and ceramides, provides a strong scientific basis for its use in products designed to address sensitive skin, dehydration, and the impacts of environmental stressors. Further research into the specific signaling cascades initiated by the microbiome-keratinocyte interaction will undoubtedly provide even deeper insights into the full potential of this innovative peptide.

References

Acetyl Heptapeptide-4: A Technical Guide to its Therapeutic Potential in Skin Barrier Restoration and Microbiome Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl heptapeptide-4, a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, has emerged as a significant bioactive ingredient in the realm of dermatology and skin health. Primarily known under the trade name Fensebiome™, its mechanism of action is centered on a dual approach: fortifying the skin's physical barrier and fostering a healthy, balanced microbiome.[1][2][3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound, its potential therapeutic applications, and the experimental methodologies used to evaluate its efficacy. While current applications are predominantly in the cosmetic sector, its fundamental effects on skin homeostasis suggest a promising therapeutic potential for inflammatory skin conditions characterized by barrier dysfunction and dysbiosis, such as atopic dermatitis.

Introduction

The skin serves as the primary interface between the body and the external environment, relying on a sophisticated barrier system to protect against physical, chemical, and biological insults. This barrier is not merely a physical wall of corneocytes and lipids but also a dynamic ecosystem comprised of a diverse community of microorganisms—the skin microbiome. A disruption in either the physical barrier integrity or the microbial balance (dysbiosis) is a hallmark of numerous inflammatory skin diseases, including atopic dermatitis and psoriasis.[5][6]

This compound is a novel biomimetic peptide designed to address these interconnected aspects of skin health. By promoting the proliferation of beneficial bacteria and enhancing the skin's innate defense mechanisms, it offers a targeted approach to restoring skin homeostasis.[1][2][3] This whitepaper will delineate its mechanism of action, summarize the available quantitative data, and provide detailed experimental protocols relevant to its study, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic applications.

Mechanism of Action

The therapeutic potential of this compound stems from its ability to modulate two critical components of skin health: the microbiome and the epidermal barrier.

Microbiome Modulation: A Probiotic-like Effect

This compound promotes a balanced and diverse skin microbiome by increasing the prevalence of beneficial bacteria.[1][7] This "probiotic-like" effect helps to reinforce the skin's natural defenses against pathogenic microbes, thereby reducing the risk of inflammation and infection.[2][3] A balanced microbiome is crucial for maintaining skin pH, producing antimicrobial peptides, and educating the skin's immune system.

Enhancement of the Physical Skin Barrier

The peptide strengthens the physical barrier through multiple actions:

-

Improved Cell Cohesion: In-vivo studies have demonstrated that this compound enhances the adhesion between keratinocytes, leading to a more compact and resilient stratum corneum.[1] This is evidenced by a significant reduction in the rate of desquamation.[1]

-

Strengthened Barrier Integrity: By improving the integrity of the physical barrier, the peptide effectively reduces transepidermal water loss (TEWL), a key indicator of barrier function.[1] This action helps to prevent skin dehydration and maintain optimal hydration levels.[1]

-

Enhanced Immune Response: this compound is reported to improve the skin's innate immune response, preparing it to better defend against harmful bacteria and environmental stressors.[1][2][3]

The following diagram illustrates the proposed dual mechanism of action of this compound.

Quantitative Data from Clinical and In-Vitro Studies

The efficacy of this compound has been evaluated in both in-vitro and in-vivo clinical studies. The most frequently cited clinical data is summarized in the table below.

| Parameter | Methodology | Concentration | Duration | Result | Reference |

| Transepidermal Water Loss (TEWL) | In-vivo, female volunteers, application to the elbow fossa. | 0.005% cream | 7 days, twice daily | 27% reduction in TEWL | [1] |

| Keratinocyte Adhesion | In-vivo, female volunteers, assessment on the calf. | 0.005% cream | 7 days, twice daily | 18.6% reduction in exfoliated keratinocyte scale | [1] |

| Microbiome Diversity | In-vivo, female volunteers, samples from the elbow fossa. | 0.005% cream | 7 days, twice daily | Increased bacterial diversity and improved balance | [1] |

| Probiotic Enhancement | In-vitro tests. | Not Specified | Not Specified | Enhanced skin's beneficial bacteria. | [1] |

| Immune Response & Barrier Integrity | In-vitro tests. | Not Specified | Not Specified | Improved immune response and physical barrier integrity. | [1] |

Detailed Experimental Protocols

While the exact protocols for the studies on this compound are proprietary, this section provides detailed, representative methodologies for the key experiments used to substantiate its efficacy claims. These protocols are based on established scientific practices and can be adapted for research and development purposes.

Protocol for In-Vivo Assessment of Skin Barrier Function and Microbiome

This protocol outlines a clinical study to evaluate the effect of a topical formulation containing this compound on TEWL, keratinocyte cohesion, and the skin microbiome.

4.1.1. Transepidermal Water Loss (TEWL) Measurement

-

Instrument: A closed-chamber evaporimeter (e.g., Tewameter®).

-

Procedure:

-

Subjects are acclimatized in a temperature and humidity-controlled room (21±1°C, 50±5% RH) for at least 20 minutes.

-

The probe of the evaporimeter is placed gently on the skin surface of the test area.

-

Measurements are recorded for 30-60 seconds until a stable reading is obtained.

-

The average of three consecutive measurements is taken.

-

4.1.2. Skin Microbiome Analysis

-

Sampling: Use sterile swabs pre-moistened with a sterile saline solution containing 0.15 M NaCl and 0.1% Tween 20. Rub the swab firmly over a defined area (e.g., 4 cm²) for 30 seconds.

-

DNA Extraction: Use a commercially available kit optimized for microbial DNA from low biomass samples.

-

Sequencing: Perform 16S rRNA gene amplicon sequencing (e.g., targeting the V3-V4 region) on a high-throughput sequencing platform.

-

Data Analysis: Use bioinformatics pipelines (e.g., QIIME 2, DADA2) to process the sequencing data, perform taxonomic classification, and calculate alpha (within-sample) and beta (between-sample) diversity indices.

4.1.3. Keratinocyte Cohesion (Desquamation) Assay

-

Procedure:

-

Apply a standardized adhesive tape (e.g., D-Squame®) to the test area with consistent pressure.

-

Remove the tape in a single, smooth motion.

-

The amount of corneocytes adhering to the tape is quantified. This can be done through various methods, such as protein analysis (e.g., BCA assay) of the tape digest or image analysis of the tape.

-

A reduction in the amount of collected corneocytes indicates improved cell cohesion.

-

Protocol for In-Vitro Assessment of Microbiome Modulation

This protocol uses a co-culture model of skin cells and bacteria to assess the prebiotic-like effects of this compound.

4.2.1. Model System:

-

Use a commercially available reconstructed human epidermis (RHE) model or prepare one in-house.

-

Culture the RHE at the air-liquid interface to allow for proper differentiation.

4.2.2. Microbial Inoculation and Treatment:

-

Prepare a mixed inoculum of a beneficial skin commensal (e.g., Staphylococcus epidermidis) and a potential pathogen (e.g., Staphylococcus aureus).

-

Topically apply the microbial suspension to the surface of the RHE.

-

After a brief adhesion period, apply the test material (this compound dissolved in a suitable vehicle) or the vehicle control.

-

Incubate the co-culture for 24-48 hours.

4.2.3. Analysis:

-

Bacterial Viability: Recover the bacteria from the RHE surface by washing. Perform serial dilutions and plate on selective agar (B569324) media to determine the Colony Forming Units (CFU) for each species. An increase in the ratio of S. epidermidis to S. aureus indicates a beneficial modulatory effect.

-

Host Response: Analyze the RHE tissue for changes in gene expression of barrier-related proteins (e.g., filaggrin, loricrin, occludin) and antimicrobial peptides (AMPs) via RT-qPCR.

Potential Therapeutic Applications and Future Directions

While the existing data for this compound is primarily in the context of cosmetic applications for sensitive skin, its fundamental mechanism of action suggests a strong potential for therapeutic use in dermatology.

-

Atopic Dermatitis (AD): AD is characterized by significant barrier dysfunction and S. aureus colonization. A peptide that can simultaneously reduce TEWL, improve keratinocyte cohesion, and favor the growth of commensal bacteria over S. aureus could be a valuable non-steroidal therapeutic or adjunctive treatment.[5][6][8]

-

Rosacea and Acne: These conditions also involve an inflammatory component and alterations in the skin microbiome. By promoting a healthier microbial balance and soothing the skin, this compound could help manage the symptoms of these disorders.

-

Wound Healing: A balanced microbiome and a robust epidermal barrier are essential for proper wound healing. The properties of this compound could potentially support the healing process and reduce the risk of infection.

Future research should focus on:

-

Elucidating the specific signaling pathways through which this compound modulates the skin's immune response and enhances barrier protein expression.

-

Conducting robust, placebo-controlled clinical trials in patient populations with specific dermatological conditions like atopic dermatitis.

-

Investigating its efficacy in combination with other standard dermatological therapies.

Conclusion

This compound is a well-characterized bioactive peptide with a scientifically supported dual mechanism of action that benefits skin health by modulating the microbiome and strengthening the physical barrier. Although its current use is in the cosmetic field, its ability to restore homeostasis in the skin's ecosystem presents a compelling case for its investigation as a therapeutic agent for a range of inflammatory and barrier-related skin disorders. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals to further explore and validate the therapeutic potential of this promising heptapeptide.

References

- 1. News - Acetyl-heptapeptide 4 is a polypeptide raw material for repairing skin barrier [gtpeptide.com]

- 2. This compound | Fensebiome™ | Cosmetic Ingredients Guide [ci.guide]

- 3. qualitide.com [qualitide.com]

- 4. ulprospector.com [ulprospector.com]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. Frontiers | Microbial derived antimicrobial peptides as potential therapeutics in atopic dermatitis [frontiersin.org]

- 7. ulprospector.com [ulprospector.com]

- 8. carocellbio.com [carocellbio.com]

Unveiling the Structure-Activity Relationship of Acetyl Heptapeptide-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl heptapeptide-4, a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala, is a functional ingredient designed to fortify the skin's barrier and promote a healthy microbiome. Marketed under the trade name Fensebiome™, this heptapeptide (B1575542) has demonstrated significant efficacy in improving skin hydration, reducing desquamation, and soothing sensitive skin. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols for its evaluation. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions.

Introduction

The skin serves as the primary interface between the body and the external environment, with its barrier function being crucial for protection against physical, chemical, and biological insults. A key component of this barrier is the skin microbiome, a complex ecosystem of microorganisms that plays a vital role in maintaining skin health and immunity.[1] Urban lifestyles and environmental stressors can disrupt the delicate balance of the skin microbiome, leading to a compromised skin barrier, increased sensitivity, and various dermatological conditions.

This compound is a novel cosmetic active designed to address these challenges by reinforcing both the physical and microbial layers of the skin barrier.[2] Its mechanism of action involves modulating the skin's microbiome to favor beneficial bacteria and downregulating inflammatory pathways, thereby enhancing the skin's natural defense system.

Structure and Physicochemical Properties

| Property | Value |

| INCI Name | This compound |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala (Ac-EEMQRRA) |

| Molecular Formula | C37H64N14O14S |

| Molecular Weight | 961.05 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water soluble |

Source: Publicly available chemical and supplier data.

The acetylation of the N-terminus of the peptide enhances its stability and bioavailability in cosmetic formulations. The specific sequence of amino acids is crucial to its biological activity, though detailed structure-activity relationship studies pinpointing the exact contribution of each residue are not publicly available.

Mechanism of Action

This compound exerts its beneficial effects on the skin through a dual-action mechanism:

-

Microbiome Modulation: It promotes a balanced and diverse skin microbiome, favoring the growth of beneficial bacteria. This "prebiotic-like" effect helps to restore the natural ecosystem of the skin, which is often disrupted in urban environments.[1] A healthy microbiome contributes to the production of beneficial metabolites and reinforces the skin's natural defenses.

-

Skin Barrier Enhancement and Anti-inflammatory Effects: this compound strengthens the physical skin barrier by improving cell cohesion.[2] A key molecular mechanism is the reduction of Kallikrein-5 (KLK5) and Protease-Activated Receptor 2 (PAR-2) activation. Overactivity of the KLK5-PAR-2 pathway is linked to inflammatory skin conditions, itching, and a compromised skin barrier.[3][4][5] By inhibiting this pathway, this compound reduces inflammation and soothes the skin.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory and barrier-enhancing effects of this compound.

Quantitative Data on Efficacy

Clinical and in-vitro studies have demonstrated the significant effects of this compound on skin barrier function and health. The following table summarizes the key quantitative findings.

| Parameter | Result | Study Type |

| Transepidermal Water Loss (TEWL) | 27% reduction | In vivo (Female volunteers, 0.005% cream, 7 days)[1] |

| Keratinocyte Desquamation | 18.6% reduction | In vivo (Female volunteers)[1] |

| Skin Microbiome Diversity | Increased | In vivo (Female volunteers, 0.005% cream, 7 days)[1] |

| Kallikrein-5 (KLK5) and PAR-2 Activation | Reduced | In vitro |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are representative of standard methods used in dermatological research.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical product containing this compound on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Materials:

-

Tewameter® (or similar evaporimeter)

-

Test product (cream containing 0.005% this compound)

-

Placebo cream (vehicle control)

-

Climate-controlled room (20-22°C, 40-60% relative humidity)

-

Skin cleansing solution (e.g., mild soap and water)

-

Lint-free wipes

Procedure:

-

Subject Acclimatization: Subjects rest in a climate-controlled room for at least 20-30 minutes before measurements to allow their skin to equilibrate with the environment.[6]

-

Test Area Demarcation: Define test areas on the volar forearm of each subject. One area will be for the test product, one for the placebo, and one will remain untreated as a baseline control.

-

Baseline Measurement: Before product application, take baseline TEWL measurements from each demarcated area.

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test product and placebo to their respective areas.

-

Post-Application Measurements: Take TEWL measurements at specified time points (e.g., 1, 2, 4, and 24 hours after application, and daily for longer-term studies).[6]

-

Data Analysis: Calculate the percentage change in TEWL from baseline for each test area and compare the results between the test product, placebo, and untreated control using appropriate statistical methods.

In Vitro Keratinocyte Adhesion Assay

Objective: To evaluate the effect of this compound on the adhesion of human keratinocytes, which is indicative of improved skin barrier integrity.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)

-

Keratinocyte growth medium

-

96-well tissue culture plates

-

Extracellular matrix proteins (e.g., collagen I, fibronectin) for coating

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Cell staining solution (e.g., crystal violet)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein and incubate. Block with a bovine serum albumin (BSA) solution.[7]

-

Cell Seeding: Seed keratinocytes into the coated wells and allow them to adhere and grow to a specified confluency.

-

Treatment: Treat the keratinocyte monolayers with different concentrations of this compound for a defined period (e.g., 24 hours).

-

Adhesion Assay:

-

Wash the cells gently with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with a fixative solution (e.g., paraformaldehyde).

-

Stain the fixed cells with crystal violet.[7]

-

Solubilize the stain and measure the absorbance at a specific wavelength using a plate reader.

-

-

Data Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the effect of this compound on keratinocyte adhesion.

Skin Microbiome Analysis via 16S rRNA Sequencing

Objective: To assess the impact of this compound on the composition and diversity of the skin microbiome.

Materials:

-

Skin swabs

-

DNA extraction kit suitable for low biomass samples

-

PCR reagents for 16S rRNA gene amplification (targeting a specific hypervariable region, e.g., V1-V3)[8]

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME 2, mothur)

Procedure:

-

Sample Collection: Collect skin microbiome samples from defined skin areas of subjects before and after a period of treatment with a product containing this compound.

-

DNA Extraction: Extract total genomic DNA from the skin swabs using a specialized kit.[9]

-

16S rRNA Gene Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using PCR with barcoded primers to allow for multiplexing of samples.[10]

-

Library Preparation and Sequencing: Prepare the amplified DNA for sequencing and run on an NGS platform.

-

Bioinformatics Analysis:

-

Quality Control and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

OTU Picking or ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).[11]

-

Taxonomic Classification: Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbiome composition.

-

-

Statistical Analysis: Use appropriate statistical tests to determine significant differences in the microbiome composition and diversity between the pre- and post-treatment samples.

Conclusion

This compound is a well-characterized heptapeptide that offers a multi-faceted approach to skin barrier enhancement. Its ability to modulate the skin microbiome in favor of a healthier, more diverse ecosystem, coupled with its direct anti-inflammatory effects through the inhibition of the KLK5-PAR-2 signaling pathway, makes it a potent ingredient for soothing sensitive skin, improving hydration, and reinforcing the skin's natural defenses. The quantitative data from clinical and in-vitro studies provide strong evidence for its efficacy. The experimental protocols outlined in this guide offer a framework for the further investigation and validation of the beneficial effects of this compound and other emerging peptide-based skincare ingredients. Further research into the precise structural determinants of its activity could pave the way for the development of even more targeted and effective solutions for maintaining skin health.

References

- 1. News - Acetyl-heptapeptide 4 is a polypeptide raw material for repairing skin barrier [gtpeptide.com]

- 2. ulprospector.com [ulprospector.com]

- 3. [PDF] Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome | Semantic Scholar [semanticscholar.org]

- 4. rupress.org [rupress.org]

- 5. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 8. Skin microbiome surveys are strongly influenced by experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | MinION™ Nanopore Sequencing of Skin Microbiome 16S and 16S-23S rRNA Gene Amplicons [frontiersin.org]

- 11. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

Methodological & Application

Synthesis of Acetyl Heptapeptide-4: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acetyl heptapeptide-4, with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-OH, is a synthetic peptide with growing interest in the cosmetic and dermatological fields.[1][2] It is reported to play a role in modulating the skin microbiome and enhancing the skin's barrier function, making it a valuable ingredient in skincare formulations aimed at improving skin resilience and hydration.[3][4] The synthesis of this heptapeptide (B1575542) is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a robust and widely adopted method for peptide production.[5][6][7][8]

This document provides a comprehensive guide to the laboratory synthesis, purification, and characterization of this compound. The protocols outlined below are based on established Fmoc-SPPS methodologies and are intended to provide a detailed workflow for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-EEMQRRA-OH | [1][2] |

| Molecular Formula | C37H64N14O14S | [2] |

| Molecular Weight | 961.05 g/mol | [2] |

| Appearance | White lyophilized powder | |

| Purity (typical) | >95% | [2] |

| Storage | -20°C |

Experimental Protocols

The synthesis of this compound is performed using a manual Fmoc Solid-Phase Peptide Synthesizer. The following protocols detail the step-by-step procedure from resin preparation to the final characterization of the purified peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Figure 1: General workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

-

Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)

-

Fmoc-Ala-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Met-OH

-

Fmoc-Glu(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Protocol:

-

Resin Swelling:

-

Place 200 mg of Rink Amide MBHA resin in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[9]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[9]

-

-

Amino Acid Coupling (Example for the first amino acid, Ala):

-

In a separate vial, dissolve Fmoc-Ala-OH (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.) in 2 mL of DMF.

-

Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Arg(Pbf), Arg(Pbf), Gln(Trt), Met, Glu(OtBu), Glu(OtBu).

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal Glutamic acid, wash the resin with DMF.

-

Prepare an acetylation solution of Acetic Anhydride/DIPEA/DMF (1:1:8, v/v/v).

-

Add 5 mL of the acetylation solution to the resin and agitate for 1 hour.

-

Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Add 5 mL of the cleavage cocktail (TFA/TIS/Water) to the dried resin in a fume hood.[5]

-

Agitate the mixture for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional 1-2 mL of the cleavage cocktail.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification Protocol

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

Gradient: A linear gradient from 5% to 45% B over 40 minutes is typically effective for this peptide.

-

Flow Rate: 4 mL/min

-

Detection: UV at 220 nm

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the dissolved peptide onto the equilibrated C18 column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with >95% purity.

-

Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Characterization Protocol

The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry (MALDI-TOF):

-

Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Procedure:

-

Prepare a 1 mg/mL solution of the purified peptide in 50% ACN/water.

-

Mix 1 µL of the peptide solution with 1 µL of the CHCA matrix solution on a MALDI target plate.

-

Allow the spot to air dry.

-

Acquire the mass spectrum in positive ion reflectron mode.

-

-

Expected Mass: [M+H]+ ≈ 962.05 Da

Analytical RP-HPLC:

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A linear gradient from 5% to 45% B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

-

Expected Result: A single major peak with a purity of >95%.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Expected Value |

| Crude Peptide Yield | 60-80% |

| Purified Peptide Yield | 20-40% |

| Purity (Analytical HPLC) | >95% |

| Molecular Weight (MS) | 961.05 ± 1 Da |

Signaling Pathway

This compound is proposed to enhance the skin's barrier function by modulating the expression of key structural proteins in keratinocytes. A plausible signaling pathway involves the upregulation of proteins crucial for epidermal differentiation and the formation of cell-cell junctions.

Figure 2: Hypothesized signaling pathway for this compound in enhancing skin barrier function.

Disclaimer: The signaling pathway presented is a hypothesized model based on the known effects of peptides on skin barrier function and requires further experimental validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [novoprolabs.com]

- 3. News - Acetyl-heptapeptide 4 is a polypeptide raw material for repairing skin barrier [gtpeptide.com]

- 4. This compound | Fensebiome™ | Cosmetic Ingredients Guide [ci.guide]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for the Purification of Acetyl Heptapeptide-4 by High-Performance Liquid Chromatography (HPLC)

Introduction

Acetyl heptapeptide-4 is a synthetic peptide that plays a significant role in skincare by promoting a balanced skin microbiome and reinforcing the skin's natural barrier.[1][2][3][4][5] By enhancing the skin's defense mechanisms, it helps to reduce sensitivity and maintain overall skin health.[3][4] Given its application in cosmetic and dermatological formulations, achieving high purity of this peptide is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound.[6] This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of an effective HPLC purification method.

| Property | Value | Reference |

| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-OH | [3][][8] |

| Molecular Formula | C37H64N14O14S | [][8] |

| Molecular Weight | 961.05 g/mol | [][8] |

| Appearance | White to off-white lyophilized powder | [] |

| Solubility | Soluble in water |

Potential Impurities in this compound Synthesis

The solid-phase peptide synthesis (SPPS) process can introduce several impurities. A successful purification strategy must be able to separate the target peptide from these byproducts. Common impurities include:

| Impurity Type | Description |

| Deletion Peptides | Peptides missing one or more amino acid residues due to incomplete coupling reactions.[9][10][11] |

| Insertion Peptides | Peptides with additional amino acid residues.[9][10][11] |

| Truncated Peptides | Peptide sequences that are shorter than the target peptide. |

| Incompletely Deprotected Peptides | Peptides with protecting groups remaining on the side chains of amino acids.[9][10] |

| Oxidized Peptides | The methionine residue in the sequence is susceptible to oxidation.[9] |

| Diastereomers | Racemization of amino acids can occur during synthesis.[9] |

| Side-Chain Modification | Undesired reactions on the side chains of amino acids.[9] |

Analytical HPLC Protocol

An analytical HPLC method is crucial for monitoring the purity of the crude peptide and the fractions collected during preparative HPLC.

Objective: To develop a high-resolution method to separate this compound from its potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)[12]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Sample: Crude this compound dissolved in Mobile Phase A

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm and 280 nm |

| Injection Volume | 20 µL |

Preparative HPLC Protocol

The preparative HPLC method is designed to purify larger quantities of the crude peptide.

Objective: To isolate this compound with a purity of ≥98%.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector and fraction collector

-

C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size, wide pore)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical results (e.g., 15% to 45% B over 60 minutes) |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 215 nm |

| Sample Loading | Up to 100 mg of crude peptide (depending on column capacity) |

Post-Purification Processing:

-

Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

-

Pooling: Combine the fractions with the desired purity (≥98%).

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using rotary evaporation.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white, fluffy powder.

Experimental Workflow and Signaling Pathway

Experimental Workflow for HPLC Purification

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway of this compound on Skin

Caption: Signaling pathway of this compound in promoting skin health.

References

- 1. Reconnect with your origins for healthier skin - Fensebiome peptide - Savannah [savannah.co.za]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound | Fensebiome™ | Cosmetic Ingredients Guide [ci.guide]

- 4. News - Acetyl-heptapeptide 4 is a polypeptide raw material for repairing skin barrier [gtpeptide.com]

- 5. Fensebiome - peptide solution - Lubrizol-Beauty - Caprylyl Glycol [knowde.com]

- 6. peptide.com [peptide.com]

- 8. This compound [novoprolabs.com]

- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

Application Note: Sequence Validation of Acetyl Heptapeptide-4 by High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract